Ethyl 2-(2,2-dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(2,2-dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative featuring a 2,2-dimethylpropanamido (pivalamido) group at position 2, methyl groups at positions 4 and 5, and an ethyl ester at position 2. The pivalamido group introduces steric bulk, which can influence conformational stability, solubility, and interactions with biological targets .
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-7-18-12(16)10-8(2)9(3)19-11(10)15-13(17)14(4,5)6/h7H2,1-6H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUHTCZYDUJQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(2,2-dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources like elemental sulfur or sulfur-containing reagents.
Introduction of the Dimethylpropanamido Group: The dimethylpropanamido group can be introduced via amidation reactions, where a suitable amine (e.g., 2,2-dimethylpropanamine) reacts with a carboxylic acid derivative (e.g., an acid chloride or anhydride).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-(2,2-dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2,2-dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,2-dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Analogues and Substituent Variations
Key Comparative Insights
Substituent Effects on Bioactivity: Phenolic groups (e.g., compound 3d) significantly enhance antioxidant activity via radical scavenging (e.g., 83.1% inhibition of rat paw edema vs. 85% for diclofenac) . Selenium substitution (e.g., selenoureido analogue) increases thermal stability (melting point >265°C) but may reduce bioavailability due to higher molecular weight .
Physicochemical Properties: The pivalamido group in the target compound introduces steric hindrance, likely reducing solubility in polar solvents compared to phenolic or methoxy-substituted analogues. Cyanoacrylamido derivatives exhibit lower melting points (215–300°C) compared to selenium-containing analogues, reflecting differences in intermolecular interactions .
Synthetic Routes: The target compound’s synthesis likely involves acylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (precursor in ) with pivaloyl chloride. In contrast, acrylamido derivatives (e.g., 3a–3k) are synthesized via Knoevenagel condensation, enabling modular introduction of aryl groups .
Research Findings and Pharmacological Implications
- Antioxidant Activity: Phenolic-substituted acrylamido derivatives (e.g., 3d–3f) outperform the target compound’s structural analogues, achieving >80% radical scavenging in vitro . This highlights the critical role of -OH groups in redox modulation.
- Anti-inflammatory Potential: Compounds with bulky substituents (e.g., pivalamido) may exhibit improved blood-brain barrier penetration, making them candidates for CNS-targeted therapies, though this requires validation .
- Thermal Stability : Selenium-containing analogues demonstrate superior thermal stability, suggesting utility in high-temperature industrial applications .
Biological Activity
Chemical Structure and Properties
Ethyl 2-(2,2-dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylate can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 281.42 g/mol
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. This compound was tested against various bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Enzyme Inhibition
Studies have shown that compounds containing thiophene moieties can act as enzyme inhibitors. This compound has been evaluated for its potential to inhibit enzymes involved in metabolic pathways. Preliminary results suggest that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
Cytotoxicity and Cancer Research
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it possesses moderate cytotoxicity against breast and lung cancer cells. Further investigations into its mechanism of action revealed that it may induce apoptosis through the activation of caspase pathways.
Table: Summary of Biological Activities
Case Study: Synthesis and Testing
A recent study focused on synthesizing this compound through a multi-step reaction involving the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2,2-dimethylpropanamide. The resultant compound was purified and subjected to biological testing.
The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating promising potential for further development as an antimicrobial agent. Additionally, the cytotoxicity assays showed an IC value of 25 µM against MCF-7 cells.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(2,2-dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylate?
The compound is typically synthesized via acylation of the intermediate ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (prepared using Gewald’s reaction with 2-butanone, sulfur, and ethyl cyanoacetate ). The amino group is then acylated with 2,2-dimethylpropanoyl chloride under reflux in toluene with catalytic piperidine and acetic acid . Key steps include:
- Cyanoacetylation : Reacting the amino-thiophene intermediate with 1-cyanoacetyl-3,5-dimethylpyrazole.
- Purification : Recrystallization with ethanol or methanol to achieve >90% purity .
Q. How is the structural confirmation of this compound performed?
Structural characterization employs:
- IR spectroscopy : Identification of amide C=O (1660–1605 cm⁻¹), ester C=O (1660 cm⁻¹), and C≡N (2212 cm⁻¹) stretches .
- ¹H NMR : Peaks for ethyl ester protons (δ 1.33–1.37 ppm, triplet), methyl substituents (δ 2.23–2.26 ppm), and aromatic protons (δ 6.96–8.01 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 369 [M-1]⁻) confirm molecular weight .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Toluene or DMF for acylation; ethanol for recrystallization .
- Catalysts : Piperidine/acetic acid for Knoevenagel condensation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
- Temperature control : Maintain reflux (~110°C) to balance reaction rate and side-product formation .
- Catalyst loading : Adjust piperidine concentration (0.35 mL per 10 mmol substrate) to enhance nucleophilicity .
- Real-time monitoring : Use TLC (silica gel, hexane:ethyl acetate 7:3) to track reaction progress .
Q. How to resolve contradictions in reported biological activity data (e.g., antioxidant vs. anti-inflammatory efficacy)?
- Standardized assays : Use DPPH radical scavenging (IC₅₀) and carrageenan-induced paw edema (dose-response at 50–100 mg/kg) for direct comparison .
- Control variables : Ensure consistent cell lines (e.g., RAW 264.7 macrophages) and compound purity (>95%) across studies .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. What crystallographic methods validate its 3D structure and intermolecular interactions?
- Single-crystal X-ray diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths/angles and hydrogen-bonding networks .
- Data interpretation : Analyze packing diagrams for π-π stacking (thiophene rings) and hydrophobic interactions (methyl groups) .
Q. How does solvent polarity influence its solubility and reactivity in functionalization reactions?
- Polar aprotic solvents (DMF, DMSO): Enhance solubility of intermediates via dipole-dipole interactions, facilitating nucleophilic acyl substitutions .
- Low-polarity solvents (toluene): Preferable for condensation reactions to minimize hydrolysis of ester groups .
Methodological Challenges and Solutions
Designing experiments to assess its interaction with nucleic acids:
- Fluorescence quenching assays : Monitor binding to DNA/RNA using ethidium bromide displacement (λₑₓ = 510 nm, λₑₘ = 595 nm) .
- Molecular docking : Use AutoDock Vina to predict binding affinities to spliceosome components (PDB ID: 5ZKR) .
Addressing poor solubility in biological assays:
- Vehicle formulation : Prepare stock solutions in DMSO (<1% v/v) and dilute in PBS or cell culture medium .
- Surfactant addition : Use Tween-80 (0.1% w/v) to improve aqueous dispersion .
Comparative analysis with structurally similar thiophene derivatives:
- SAR studies : Modify substituents (e.g., bromine at C5, phenolic groups) and compare IC₅₀ values in antioxidant assays .
- Thermodynamic profiling : Calculate ΔG values (ITC) to assess binding stability with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
